2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride
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Overview
Description
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride is a compound that features an adamantane core, which is known for its stability and unique three-dimensional structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride typically involves the reaction of 1-adamantyl nitrate with 2-(dimethylamino)ethyl carbamate in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrogen-containing nucleophile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.
Industry: Utilized in the production of advanced materials and polymers due to its robust chemical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and facilitates the compound’s interaction with biological molecules. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
- 1-adamantylamine
- 1-adamantylmethanol
- 1-adamantylacetyl chloride
Uniqueness
What sets 2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride apart from these similar compounds is its unique combination of the adamantane core with the dimethylaminoethyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-17(2)3-4-19-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-13H,3-10H2,1-2H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSAYTAGMHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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